molecular formula C6H8BrN3O2 B2749131 Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate CAS No. 1352903-61-7

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B2749131
CAS No.: 1352903-61-7
M. Wt: 234.053
InChI Key: FJSVDVBINJVXGC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3, a bromine atom at position 5, and an ethyl carboxylate group at position 4 (Figure 1). Its molecular formula is C₆H₈BrN₃O₂ (molecular weight: 242.06 g/mol) . This compound is commercially available as a building block for organic synthesis, particularly in pharmaceutical and materials research, with suppliers like BLD Pharm Ltd. and CymitQuimica offering it in quantities ranging from 50 mg to 1 g .

The pyrazole ring’s substitution pattern confers unique reactivity:

  • The 3-amino group enables hydrogen bonding and participation in nucleophilic reactions.
  • The 5-bromo substituent serves as a site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig).
  • The 4-carboxylate ester enhances solubility and provides a handle for hydrolysis to carboxylic acids.

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSVDVBINJVXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Condensation Reactions: The carboxylate group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include nitro derivatives or alkylamines.

    Condensation Reactions: Products include imines or hydrazones.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is recognized for its role as an intermediate in the synthesis of bioactive compounds. Its derivatives have been studied for various pharmacological activities, including:

  • Anticancer Activity : Compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation. For instance, derivatives have shown promising results in targeting specific cancer pathways, making them candidates for further development in oncology .
  • Inhibition of Protein Methyltransferases : Research has indicated that pyrazole derivatives can act as inhibitors of protein methyltransferases, which are implicated in several cancers. This compound and its analogs were evaluated for their ability to inhibit the activity of PRMT5, a target in cancer therapy .

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activity against cancer cell lines. The results demonstrated that certain modifications enhanced the compound's potency, indicating a structure-activity relationship that could guide future drug design efforts .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide. The compound's ability to interact with biological systems makes it a candidate for developing agrochemicals that can effectively control pests while minimizing environmental impact.

  • Herbicidal Activity : Preliminary studies suggest that derivatives of this compound may exhibit herbicidal properties, potentially offering a new avenue for weed management in crops .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the amino and bromine groups allows for interactions with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry and materials science.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name CAS RN Molecular Formula Substituent Positions Key Features Similarity Score*
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate Not available C₆H₈BrN₃O₂ 3 (NH₂), 5 (Br), 4 (COOEt) Amino and bromo groups enable dual functionalization; ester enhances solubility. Reference compound
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 138907-71-8 C₁₂H₁₂BrN₃O₂ 5 (NH₂), 1 (4-BrC₆H₄), 4 (COOEt) Bulky 4-bromophenyl group at N1 may sterically hinder reactions at the pyrazole ring. N/A
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1092683-57-2 C₇H₉BrN₂O₂ 4 (Br), 1 (CH₃), 5 (COOEt) Methyl at N1 simplifies hydrogen bonding; bromo at C4 limits cross-coupling selectivity. 0.90
4-Bromo-1H-pyrazole-5-carboxylic acid 190263-20-8 C₄H₃BrN₂O₂ 4 (Br), 5 (COOH) Free carboxylic acid allows conjugation; lacks amino group for further derivatization. 0.88
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Not available C₉H₅BrClN₃O₂ 3 (Br), 1 (3-Cl-pyridin-2-yl), 5 (COOH) Chloropyridinyl group introduces aromatic π-stacking potential; bromo at C3 limits steric accessibility. 0.65

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) comparing backbone and substituent patterns .

Key Differences and Implications

(a) Substituent Position and Reactivity
  • Amino Group Placement: The amino group at C3 in the target compound distinguishes it from derivatives like Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (amino at C5).
  • Bromo Substitution : Bromine at C5 (target) vs. C4 (Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) alters electronic effects. C5 bromination may enhance electrophilic aromatic substitution reactivity at C4.
(b) Functional Group Variation
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are lipophilic and hydrolyzable to acids, whereas carboxylic acid derivatives (e.g., 4-Bromo-1H-pyrazole-5-carboxylic acid) are polar and suited for salt formation or metal coordination .
  • N1 Substitution : Methyl or aryl groups at N1 (e.g., 4-bromophenyl in ) reduce ring flexibility and may impact binding in biological targets compared to the unsubstituted NH in the target compound.

Research Findings and Industrial Relevance

  • Crystallography: Pyrazole derivatives often form hydrogen-bonded networks, as described in Etter’s graph-set analysis . The target compound’s amino and carboxylate groups likely promote such interactions, influencing crystal packing.
  • Pharmaceutical Potential: Similar brominated pyrazoles are intermediates in kinase inhibitors and topoisomerase-targeting agents (e.g., TAS-103 ). The bromo and amino groups in the target compound could facilitate dual-target drug design.
  • Commercial Use : Suppliers price the target compound at €529–1,440 per 50–500 mg, reflecting demand for specialized pyrazole building blocks .

Biological Activity

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom at the 5-position, an amino group at the 3-position, and an ethyl ester group at the 4-position of the pyrazole ring, contributing to its unique pharmacological profile. Its molecular formula is C7H8BrN3O2C_7H_8BrN_3O_2, with a molecular weight of approximately 248.08 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes, which is significant in drug development for conditions like pain and inflammation.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with specific biological targets due to its structural characteristics. Factors such as temperature, pH, and the presence of other compounds can influence its stability and activity.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryExhibits significant anti-inflammatory properties
Enzyme inhibitionPotential inhibitor for COX enzymes

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria.
  • Anti-inflammatory Research :
    • In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent .
  • Enzyme Inhibition Analysis :
    • Preliminary screening indicated that this compound could inhibit cyclooxygenase (COX) enzymes, which are critical targets in pain management therapies .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate, and how is its purity validated?

The compound is typically synthesized via cyclocondensation reactions, often starting with ethyl acetoacetate derivatives and brominated intermediates. For example, a related pyrazole ester was prepared by reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux conditions, followed by bromination . Purification involves flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and characterization via NMR (¹H/¹³C), IR, and mass spectrometry. For instance, in a similar synthesis, ¹H NMR peaks at δ 7.74 (s, pyrazole-H) and δ 4.28 (q, ethyl ester) confirmed the structure, while IR showed a strong ester carbonyl stretch at 1681 cm⁻¹ .

Q. How are structural features of this compound confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SXD) is critical. Programs like SHELXL and Mercury CSD are used for refinement and visualization. For example, bond angles and torsion angles in pyrazole derivatives (e.g., C6–C7–C8–N2 = −15.7°) are analyzed to confirm planarity and substituent orientation . Crystallographic data (e.g., space group, unit cell parameters) are deposited in databases like the Cambridge Structural Database (CSD).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR identifies proton environments (e.g., ethyl ester protons at δ 4.28 ppm), while ¹³C NMR confirms carbonyl (δ 161.5 ppm) and brominated carbon signals .
  • IR : Key bands include N–H stretches (3119 cm⁻¹, amino group) and C=O stretches (1681 cm⁻¹, ester) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M⁺] at m/z 349.0169) .

Advanced Research Questions

Q. How does the position of bromine (5-position) influence reactivity in nucleophilic substitution reactions?

Bromine at the 5-position activates the pyrazole ring for nucleophilic substitution due to its electron-withdrawing effect. For example, in analogues like 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, bromine facilitates substitution with amines or thiols under mild conditions . Comparative studies show that bromine at the 4-position (vs. 5-position) alters regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings of bromopyrazoles .

Q. What strategies resolve contradictions in biological activity data between similar pyrazole derivatives?

Contradictions may arise from differences in substituent placement or assay conditions. For instance, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid exhibits stronger antimicrobial activity than its 4-chloro analogue due to bromine’s higher electronegativity and steric effects . Methodological consistency (e.g., using standardized MIC assays) and computational docking studies (to compare binding affinities) are recommended to clarify discrepancies .

Q. How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

  • Temperature control : Slow warming from 0°C to 50°C during azide formation minimizes side reactions .
  • Catalyst selection : Palladium catalysts improve coupling efficiency in bromopyrazole derivatives .
  • Purification : Dry-load flash chromatography (using Celite) enhances separation of polar intermediates .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations assess binding to enzymes like cyclooxygenase-2 (COX-2). For example, pyrazole carboxylates show affinity for COX-2’s hydrophobic pocket, with bromine enhancing van der Waals interactions . QSAR models further correlate substituent electronegativity with anti-inflammatory activity .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Crystallography : Use SHELX for refinement and Mercury CSD for void analysis in crystal packing.
  • Contradiction Analysis : Employ statistical tools (e.g., ANOVA) to compare biological replicates and identify outliers .

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